molecular formula C7H10F3NO4 B3030868 2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate CAS No. 99281-88-6

2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate

Cat. No.: B3030868
CAS No.: 99281-88-6
M. Wt: 229.15
InChI Key: QOPUSJRSVLGGIR-SQQVDAMQSA-N
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Description

This compound (systematic name: methyl (E)-4-amino-2-butenoate trifluoroacetate) is a fluorinated ester derivative of 2-butenoic acid. Its structure features:

  • E-configuration at the double bond, influencing steric interactions.
  • Trifluoroacetate counterion, improving solubility in organic solvents compared to non-fluorinated analogs.

The trifluoroacetate group may enhance metabolic stability, a common trait in fluorinated pharmaceuticals .

Properties

IUPAC Name

methyl (E)-4-aminobut-2-enoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-3H,4,6H2,1H3;(H,6,7)/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUSJRSVLGGIR-SQQVDAMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99281-88-6
Record name 2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99281-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (2E)-4-aminobut-2-enoate trifluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate typically involves the esterification of 2-butenoic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the ester. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations such as oxidation and reduction.

Biology

  • Biochemical Probes : Investigated for its potential to interact with biological systems and serve as a tool for studying enzyme mechanisms.
  • Enzyme Inhibition : Acts as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (GABA-AT), which plays a crucial role in neurotransmitter metabolism.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Its structural modifications enhance its biological activity against various diseases.

Industry

  • Production of Specialty Chemicals : Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.

Case Study 1: GABA-AT Inhibition

A study demonstrated that both (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acids inhibit GABA-AT in a dose-dependent manner. The kinetic analysis revealed that these compounds form stable complexes with the enzyme, leading to prolonged inhibition. The findings suggest their potential use in neurological research and therapeutic applications targeting GABAergic signaling .

Case Study 2: Antimicrobial Activity

Research on amino acid conjugates derived from similar structures indicated significant antimicrobial activity. Compounds with specific substitutions exhibited inhibition zones comparable to conventional antibiotics, highlighting the importance of structural modifications in enhancing biological efficacy .

Comparative Data Table

Application AreaSpecific UseObservations
ChemistryOrganic synthesisUsed as an intermediate for complex molecule production
BiologyBiochemical probeInhibitor of GABA-AT; potential for studying enzyme mechanisms
MedicineTherapeutic agentInvestigated for anti-inflammatory and anticancer activities
IndustrySpecialty chemicalsKey component in pharmaceutical production

Mechanism of Action

The mechanism of action of 2-butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The trifluoroacetate moiety enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Variations in 2-Butenoic Acid Esters

The table below highlights key differences in substituents and properties among analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Source/Reference
Target compound C4: NH₂; Ester: methyl; Counterion: TFA C₆H₈F₃NO₄ 227.13 (ion) Enhanced polarity; potential drug precursor N/A (hypothetical)
2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester C2: OCH₃; C3: CH₃ C₈H₁₂O₃ 156.18 Detected in Moringa oleifera; bioactive agent
Heptadecyl trifluoroacetate Ester: C₁₇H₃₅ C₁₉H₃₅F₃O₂ 368.47 Antimicrobial activity; long alkyl chain
2-Butenoic acid, 3-[(2,4-difluorophenyl)amino]-, ethyl ester C3: 2,4-difluorophenylamino C₁₂H₁₁F₂NO₂ 247.22 Fluorinated aromatic amine; pharmacological potential
2-Butenoic acid, 4,4,4-trifluoro-3-methyl-, methyl ester C3: CF₃; C4: CH₃ C₆H₇F₃O₂ 168.11 High lipophilicity; synthetic intermediate

Key Observations :

  • Amino vs. Methoxy/Alkyl Groups: The target compound’s C4 amino group distinguishes it from non-polar analogs (e.g., methoxy or methyl substituents). This increases water solubility and enables participation in nucleophilic reactions or enzyme interactions .
  • Trifluoroacetate Counterion: Compared to non-fluorinated esters (e.g., ethyl esters in ), the trifluoroacetate enhances stability against hydrolysis and may improve bioavailability .
  • Chain Length Effects : Longer alkyl chains (e.g., heptadecyl in ) increase lipophilicity, favoring membrane permeability but reducing volatility. The target compound’s methyl ester balances solubility and reactivity.

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: Heptadecyl trifluoroacetate () and 2-methoxy-3-methyl derivatives () exhibit antimicrobial properties. The target compound’s amino group could modulate activity against Gram-negative bacteria via enhanced target binding.
  • Synthetic Utility : The trifluoro-methyl analog () is synthesized from 1,1,1-trifluoroacetone, suggesting feasible routes for the target compound with additional amination steps.
  • Volatility : Hexadecyl trifluoroacetate () is a volatile rice component, while the target compound’s shorter chain may reduce volatility, favoring liquid-phase applications.

Structural and Electronic Effects

  • Electron-Withdrawing Effects : The trifluoroacetate group withdraws electrons, stabilizing the ester against nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy in ), which may accelerate hydrolysis.

Biological Activity

2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article explores the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 2-butenoic acid derivatives often involves multiple steps, including the formation of amino acid esters. For instance, the compound can be synthesized from Cbz-protected tert-butyl 4-aminobutanoate through a series of substitutions and eliminations leading to the desired E isomer . The trifluoroacetate moiety is introduced to enhance the compound's biological properties.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (GABA-AT). Studies have shown that both (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acids exhibit time-dependent inhibition of GABA-AT, suggesting that they may serve as valuable tools for probing the enzyme's active site . The inactivation kinetics observed were non-pseudo-first-order, indicating a complex interaction with the enzyme.

Case Study 1: GABA-AT Inhibition

In a study investigating the inhibition mechanism of GABA-AT by (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid, researchers found that the compound significantly inhibited enzyme activity in a dose-dependent manner. The study utilized kinetic analysis to establish that the compound forms a stable complex with the enzyme, leading to prolonged inhibition .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of amino acid conjugates derived from similar structures. The findings indicated that compounds with specific substitutions exhibited zones of inhibition comparable to conventional antibiotics. The results highlighted the importance of structural modifications in enhancing biological activity .

Comparative Data Table

Compound NameBiological ActivityReference
2-Butenoic Acid, 4-Amino-, Methyl EsterInhibitor of GABA-AT
Conjugated Amino AcidsAntimicrobial against E. coli, S. aureus
Trifluoromethyl DerivativesEnzyme inactivation kinetics studied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate
Reactant of Route 2
2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate

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